Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate
Brand Name: Vulcanchem
CAS No.: 23127-85-7
VCID: VC18420614
InChI: InChI=1S/C12H14O7/c1-4-18-11(17)12(5-6(2)13)8(7(3)14)9(15)10(16)19-12/h15H,4-5H2,1-3H3
SMILES:
Molecular Formula: C12H14O7
Molecular Weight: 270.23 g/mol

Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate

CAS No.: 23127-85-7

Cat. No.: VC18420614

Molecular Formula: C12H14O7

Molecular Weight: 270.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate - 23127-85-7

Specification

CAS No. 23127-85-7
Molecular Formula C12H14O7
Molecular Weight 270.23 g/mol
IUPAC Name ethyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate
Standard InChI InChI=1S/C12H14O7/c1-4-18-11(17)12(5-6(2)13)8(7(3)14)9(15)10(16)19-12/h15H,4-5H2,1-3H3
Standard InChI Key ZWNGEJXPRFXVOE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate belongs to the furan carboxylate ester family. Its IUPAC name, ethyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate, reflects the esterified ethyl group at position 2, acetyl and oxopropyl substituents at positions 3 and 2, respectively, and hydroxyl and ketone functionalities at positions 4 and 5. The canonical SMILES string CCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C provides a precise representation of its connectivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₇
Molecular Weight270.23 g/mol
InChIKeyZWNGEJXPRFXVOE-UHFFFAOYSA-N
PubChem CID90883

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

  • Furan Ring Formation: Cyclization of γ-keto esters or diketones under acidic conditions.

  • Functionalization: Sequential acetylation and alkylation to introduce the 3-acetyl and 2-oxopropyl groups.

  • Esterification: Ethanol-mediated esterification of the carboxylate intermediate .

A related synthesis for ethyl 3-acetyl-4-oxo-2-pentenoate (CAS No. 6625-71-4) involves Claisen condensation between ethyl acetoacetate and diketene, followed by oxidative dehydrogenation . While this method targets a structurally simpler analogue, it provides mechanistic insights applicable to the title compound’s preparation.

Stability and Reactivity

The compound’s stability is influenced by its:

  • Hydroxyl Group: Susceptible to oxidation, necessitating inert atmospheres during storage.

  • Ketone Moieties: Reactive toward nucleophiles (e.g., amines, hydrazines).

  • Ester Group: Hydrolyzable under acidic or basic conditions to yield carboxylic acids.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s furan core and multifunctional groups make it a valuable precursor for:

  • Heterocyclic Drug Candidates: Furan derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities.

  • Natural Product Analogues: Structural resemblance to furanoterpenoids and mycotoxins enables biomimetic synthesis.

Material Science

MeasureSpecification
Personal Protective EquipmentNitrile gloves, safety goggles
VentilationFume hood with ≥100 CFM airflow
StorageAirtight container, -20°C

Research Gaps and Future Directions

Underexplored Domains

  • Biological Screening: No in vitro or in vivo data exist on its antimicrobial or cytotoxic potential.

  • Metabolic Fate: ADME (absorption, distribution, metabolism, excretion) studies are needed to assess pharmacokinetics.

  • Scalable Synthesis: Current methods lack yield optimization; green chemistry approaches (e.g., microwave-assisted synthesis) remain untested.

Collaborative Opportunities

Interdisciplinary studies could bridge synthetic chemistry and pharmacology, leveraging high-throughput screening to identify therapeutic niches.

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